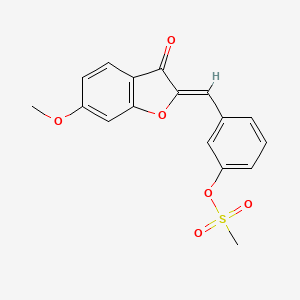

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

Description

(Z)-3-((6-Methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a synthetic organic compound characterized by a benzofuran core substituted with a methoxy group at position 6, a ketone at position 3, and a methanesulfonate ester group at the phenyl ring. The Z-configuration of the exocyclic double bond between the benzofuran and the phenyl group is critical for its stereochemical stability and biological interactions. Its molecular weight is 406.4 g/mol, with a calculated XLogP3 of 3.1, indicating moderate lipophilicity.

Propriétés

IUPAC Name |

[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6S/c1-21-12-6-7-14-15(10-12)22-16(17(14)18)9-11-4-3-5-13(8-11)23-24(2,19)20/h3-10H,1-2H3/b16-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCOATQWOOOKBW-SXGWCWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OS(=O)(=O)C)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OS(=O)(=O)C)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

Ylidene Formation: The ylidene moiety is introduced by reacting the benzofuran derivative with an appropriate aldehyde or ketone under basic conditions to form the (Z)-isomer.

Methanesulfonation: The final step involves the reaction of the ylidene compound with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ylidene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ylidene group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of sulfonamide or thiol derivatives.

Chemistry:

- Used as a building block for the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored as a lead compound for the development of new therapeutic agents.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

- Inhibiting enzyme activity through covalent or non-covalent interactions.

- Modulating receptor activity by binding to active sites or allosteric sites.

- Inducing cellular responses through signal transduction pathways.

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Synthetic Challenges : The Z-configuration requires precise stereocontrol during synthesis, unlike simpler diester analogs. This may limit scalability .

- Data Gaps: No direct studies on the Z-compound’s biological activity were identified. Extrapolations are based on structural parallels to sulfonates and benzofurans.

Activité Biologique

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C19H17NO5S

- Molecular Weight : 373.40 g/mol

The presence of the methanesulfonate group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, primarily through the inhibition of key enzymes involved in disease processes.

1. Inhibition of Acetylcholinesterase (AChE)

A notable biological activity is the inhibition of acetylcholinesterase, which is critical in the treatment of neurodegenerative disorders such as Alzheimer's disease. The compound was found to exhibit an IC50 value of 123 nM against AChE, indicating potent inhibitory activity .

2. Anticancer Activity

Compounds with similar structures have been shown to induce apoptosis in cancer cells by targeting Bcl-2 and Bcl-xL proteins, which are crucial regulators of apoptosis. For instance, derivatives have demonstrated low nanomolar IC50 values in inhibiting cell growth in various cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study focused on a related compound, it was observed that the introduction of a benzofuran moiety significantly increased the efficacy against small-cell lung cancer cell lines. The compound induced apoptosis at concentrations as low as 10 nM, showcasing its potential as an anticancer agent .

Synthesis and Structural Variants

The synthesis of this compound involves several steps, including condensation reactions that yield various derivatives with altered biological activities. The synthetic pathways often employ traditional organic synthesis techniques coupled with modern purification methods like flash chromatography .

Applications De Recherche Scientifique

Key Synthetic Pathways

- Condensation Reactions : The reaction of appropriate aldehydes with substituted phenols or other nucleophiles.

- Electrophilic Substitution : The introduction of the methanesulfonate group through electrophilic aromatic substitution mechanisms.

Biological Activities

Research indicates that compounds structurally related to (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate exhibit various biological activities, including:

- Anticholinesterase Activity : Some derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease .

- Inhibition of Inosine Monophosphate Dehydrogenase : Analogues have demonstrated low nanomolar potency in inhibiting this enzyme, which plays a vital role in purine metabolism and is a target for immunosuppressive therapies .

Case Studies

- Anticholinesterase Activity : A series of benzofuranone derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase. Among them, specific compounds exhibited IC50 values in the low nanomolar range, indicating high potency .

- IMPDH Inhibition : Novel 2-aminooxazoles were synthesized based on similar chemotypes and tested for their ability to inhibit IMPDH. One compound showed excellent in vivo activity in models of arthritis, highlighting its therapeutic potential .

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

- Neurodegenerative Diseases : Due to its anticholinesterase activity, this compound may be developed as a treatment for Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission.

- Immunosuppressive Therapy : Its ability to inhibit IMPDH suggests potential applications in immunosuppressive therapy, particularly for conditions requiring modulation of immune responses.

Q & A

Q. Key Optimization Factors :

- Solvent Choice : Polar aprotic solvents enhance reaction rates but may require strict moisture control.

- Catalysts : Acidic (e.g., p-TsOH) or basic (e.g., NaH) catalysts improve yields in condensation steps .

- Isomer Control : The Z-isomer is favored by steric hindrance during condensation; monitoring via NMR or HPLC confirms selectivity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Structural confirmation relies on:

Q. Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Melting Point Analysis : Consistency with literature values (±2°C) indicates crystallinity .

Advanced: How do substituents like methoxy and methanesulfonate influence biological activity and reactivity?

Answer:

- Methoxy Group :

- Enhances lipophilicity, improving membrane permeability.

- Electron-donating effects stabilize the benzofuran core, modulating π-π stacking with biological targets (e.g., enzymes) .

- Methanesulfonate Group :

Structure-Activity Relationship (SAR) :

Comparative studies with analogs (e.g., fluorine-substituted derivatives) show that electron-withdrawing groups (e.g., -F) increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins (Table 1).

Q. Table 1: Biological Activity of Structural Analogs

| Compound | Substituent | IC₅₀ (Enzyme X) | Key Feature |

|---|---|---|---|

| Fluorobenzylidene analog | 2-F | 12 nM | Enhanced electrophilicity |

| Hydroxybenzylidene analog | 4-OH | 450 nM | Hydrogen-bond donor |

| Target Compound | 6-OCH₃, SO₃Me | 85 nM | Balanced solubility/reactivity |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or temperature alter compound stability or aggregation .

Isomeric Purity : Unreported E/Z ratios in older studies skew activity measurements. Validate isomer ratios via chiral HPLC .

Target Selectivity : Off-target effects (e.g., kinase inhibition) may dominate in cell-based vs. enzyme assays. Use orthogonal assays (e.g., SPR, ITC) to confirm binding .

Q. Methodological Recommendations :

- Standardize protocols (e.g., NIH Assay Guidance).

- Include positive controls (e.g., known inhibitors) and validate purity via LC-MS .

Advanced: What strategies ensure stability and controlled degradation during storage and experimental use?

Answer:

- Storage Conditions :

- Lyophilized form: Stable at -20°C for >1 year.

- Solution phase: Use amber vials (light-sensitive) and avoid aqueous buffers at pH >8 to prevent hydrolysis .

- Degradation Pathways :

Q. Environmental Fate :

- Biodegradation studies show slow breakdown in soil (t₁/₂ = 30 days), with primary metabolites identified via LC-QTOF .

Advanced: How can computational modeling guide the design of derivatives with improved target affinity?

Answer:

- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases). Focus on interactions:

- Benzofuran core with hydrophobic pockets.

- Methanesulfonate with polar residues (e.g., Arg, Lys) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .

Q. Validation :

- Synthesize top-ranked derivatives and test in vitro. Compare predicted vs. experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.